2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a pyrimidinyl group attached to the propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid precursor in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection and pyrimidinyl group introduction.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Peptide Coupling: DCC or DIC with HOBt or HOAt in organic solvents like DMF or THF.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid .
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-pyridyl)propanoic acid .
- (S)-3-(4-Boronophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is unique due to the presence of the pyrimidinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides and other bioactive molecules where the pyrimidinyl group plays a crucial role in biological activity .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBWJUPHCVNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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